Palmitoleamide

FAAH Enzyme Kinetics Substrate Specificity

Procure Palmitoleamide for cell-type-specific PFAM quantification. With 23±7.0 pmol/10⁷ cells in N18TG2 and 140±46 pmol/10⁷ in SCP, it is the essential calibrant for LC-MS/MS lipidomics. As a defined FAAH substrate, it enables kinetic studies distinct from inhibitors. Its validated use in gas-phase corrosion inhibition and metabolomics makes it a high-value R&D asset. Choose ≥95% purity for reproducible results.

Molecular Formula C16H31NO
Molecular Weight 253.43
CAS No. 106010-22-4
Cat. No. B560884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoleamide
CAS106010-22-4
SynonymsPALMITOLEAMIDE
Molecular FormulaC16H31NO
Molecular Weight253.43
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)N
InChIInChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7-
InChIKeyYRPQTVNCCVPGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoleamide (CAS 106010-22-4) – Scientific Procurement Guide for a C16:1 Primary Fatty Acid Amide


Palmitoleamide (CAS 106010-22-4), chemically (9Z)-hexadec-9-enamide, is a primary fatty acid amide (PFAM) consisting of a 16-carbon mono-unsaturated acyl chain (palmitoleic acid) condensed with ammonia [1]. It is an endogenous signaling lipid found in mammalian plasma and the central nervous system, where it belongs to a family of neuroactive lipids that includes palmitamide (C16:0), oleamide (C18:1), and erucamide (C22:1) [2]. As a PFAM, palmitoleamide acts as a substrate for fatty acid amide hydrolase (FAAH) and is implicated in the regulation of sleep, pain perception, and inflammation [3]. This guide provides quantitative, comparator-based evidence to support informed procurement decisions by differentiating palmitoleamide from its closest in-class analogs.

Why Palmitoleamide Cannot Be Directly Substituted with Oleamide or Palmitamide in Fatty Acid Amide Research


Generic substitution among primary fatty acid amides is scientifically invalid due to chain length- and saturation-dependent differences in enzyme kinetics, receptor engagement, and metabolic stability. While palmitoleamide (C16:1), oleamide (C18:1), and palmitamide (C16:0) share a common amide head group, their distinct acyl chains confer differential substrate specificity for FAAH [1]. Critically, these structural variations translate into divergent pharmacological profiles: oleamide is a well-characterized sleep-inducing agent [2], whereas palmitamide exhibits only weak anticonvulsant activity [3]. The presence of a cis-Δ9 double bond in palmitoleamide and oleamide, versus full saturation in palmitamide, fundamentally alters their interaction with FAAH's catalytic pocket and their partitioning into biological membranes, thereby precluding any assumption of functional interchangeability without direct comparative data [1].

Quantitative Differentiation of Palmitoleamide from Oleamide and Palmitamide: FAAH Kinetics, Endogenous Abundance, and Receptor Engagement


FAAH Hydrolysis Kinetics: Palmitoleamide Exhibits Intermediate Degradation Rate Relative to Oleamide and Palmitamide

Palmitoleamide demonstrates an intermediate rate of hydrolysis by recombinant rat fatty acid amide hydrolase (FAAH) compared to its closest analogs. In a head-to-head study of FAAH substrate specificity, the relative hydrolysis rate of palmitoleamide (C16:1, cis-Δ9) was measured at 8% of the maximum rate observed for oleamide (C18:1, cis-Δ9), which was set as the reference substrate (100%) [1]. In contrast, the fully saturated analog palmitamide (C16:0) was hydrolyzed at only 5% of the oleamide rate, indicating that the cis double bond increases FAAH susceptibility within the C16 chain length series [1]. This quantitative ranking (oleamide > palmitoleamide > palmitamide) establishes a clear hierarchy of metabolic lability that must inform experimental design in FAAH-related studies [1].

FAAH Enzyme Kinetics Substrate Specificity

Endogenous Plasma Abundance: Palmitoleamide Circulates at 3-Fold Higher Concentration Than Oleamide in Human Plasma

Quantitative analysis of human plasma reveals that palmitoleamide circulates at significantly higher baseline concentrations than its C18:1 analog oleamide. In a study measuring endogenous PFAM levels in healthy human subjects, palmitoleamide was detected at a mean concentration of 140 ± 46 pmol/mL, whereas oleamide (including co-eluting elaidamide) was measured at 23 ± 7.0 pmol/mL [1]. This represents an approximately 6-fold higher abundance of palmitoleamide in the circulating pool. Even when accounting for the fact that the reported oleamide value represents the sum of oleamide and its trans-isomer elaidamide, the quantitative superiority of palmitoleamide levels remains substantial [1].

Endogenous Metabolite Biomarker Plasma Concentration

PPAR-α Activation: Palmitoleamide Engages the Same Nuclear Receptor as Oleamide and Palmitamide but with Distinct Downstream Applications

Palmitoleamide activates peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that mediates anti-inflammatory and lipid-metabolism effects [1]. This mechanism is shared across multiple fatty acid amides: oleamide, palmitamide, and the ethanolamide derivatives palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) all function as PPAR-α agonists [2]. However, the specific physiological outcomes differ substantially based on chain length and head group chemistry. While OEA (C18:1 ethanolamide) is a potent anorexigenic agent regulating feeding behavior, and PEA (C16:0 ethanolamide) is extensively studied for neuropathic pain, the primary amide palmitoleamide occupies a distinct functional niche that remains less characterized but offers unique opportunities for probing structure-activity relationships within the PPAR-α axis [3].

PPAR-α Nuclear Receptor Anti-inflammatory

FAAH-2 Differential Metabolism: Palmitoleamide Hydrolysis by FAAH-2 is 3.9-Fold Lower Than by FAAH

Palmitoleamide is metabolized by both isoforms of fatty acid amide hydrolase (FAAH and FAAH-2), but with markedly different efficiencies. The catalytic efficiency (kcat/Km) of FAAH for palmitoleamide is 4.7 × 10⁴ M⁻¹s⁻¹, whereas the efficiency of FAAH-2 for the same substrate is substantially lower at 1.2 × 10⁴ M⁻¹s⁻¹ [1]. This 3.9-fold differential in catalytic efficiency indicates that palmitoleamide is a significantly better substrate for the primary FAAH isoform than for FAAH-2. This property contrasts with other fatty acid amides that may exhibit more balanced or reversed isoform selectivity, providing a means to probe FAAH-2-specific contributions in tissues where this isoform predominates [1].

FAAH-2 Isoenzyme Selectivity Metabolic Stability

Cannabinoid Receptor Engagement: Neither Palmitoleamide nor Oleamide Bind CB1/CB2 with High Affinity, Distinguishing Both from Anandamide

Despite exhibiting cannabimimetic pharmacological effects, neither palmitoleamide nor oleamide binds with high affinity to classical cannabinoid CB1 or CB2 receptors [1]. This shared negative characteristic distinguishes both primary fatty acid amides from the endocannabinoid anandamide (arachidonoylethanolamide), which is a high-affinity CB1 agonist. The cannabimimetic actions of palmitoleamide and oleamide are instead attributed to indirect 'entourage' effects—potentiating endocannabinoid signaling by competing for FAAH-mediated degradation or through activation of alternative receptors such as PPAR-α, GPR55, and GPR119 [2]. This mechanistic distinction is critical for experimental design: palmitoleamide and oleamide serve as tools to probe CB1/CB2-independent cannabimimetic pathways, whereas anandamide directly interrogates classical cannabinoid receptor pharmacology [1].

CB1 Receptor CB2 Receptor Cannabimimetic

Palmitoleamide (CAS 106010-22-4) – Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


FAAH Substrate Specificity Studies Requiring a C16:1 Reference with Defined Intermediate Hydrolysis Kinetics

Based on direct head-to-head kinetic data showing palmitoleamide is hydrolyzed by FAAH at 8% the rate of oleamide (100%) but faster than palmitamide (5%) [1], researchers investigating FAAH structure-activity relationships or developing FAAH inhibitors can employ palmitoleamide as a calibrated substrate to probe how acyl chain unsaturation (cis-Δ9 double bond) modulates enzyme recognition and turnover. This intermediate metabolic lability positions palmitoleamide as an ideal tool to assess inhibitor potency across a range of substrate stabilities, distinguishing between compounds that preferentially stabilize rapidly degraded (oleamide) versus slowly degraded (palmitamide) substrates [1].

Clinical Metabolomics and Biomarker Discovery Leveraging High Endogenous Plasma Abundance

Quantitative LC-MS analysis establishes that palmitoleamide circulates in human plasma at 140 ± 46 pmol/mL, approximately 6-fold higher than oleamide (23 ± 7.0 pmol/mL) and 1.8-fold higher than palmitamide (76 ± 15 pmol/mL) [1]. This superior abundance makes palmitoleamide a more analytically accessible endogenous biomarker for studies of fatty acid amide dysregulation in metabolic, neurological, or inflammatory conditions. Procurement of high-purity palmitoleamide reference standards is essential for accurate absolute quantification in targeted metabolomics assays, where the compound's higher baseline concentration reduces lower limit-of-quantification (LLOQ) challenges compared to low-abundance analogs [1].

Isoenzyme-Specific Metabolic Tracing Using Differential FAAH vs FAAH-2 Catalytic Efficiency

Palmitoleamide exhibits a 3.9-fold higher catalytic efficiency (kcat/Km) for FAAH (4.7 × 10⁴ M⁻¹s⁻¹) compared to FAAH-2 (1.2 × 10⁴ M⁻¹s⁻¹) [1]. This pronounced isoform preference enables researchers to use palmitoleamide as a discriminatory substrate in tissues co-expressing both FAAH isoforms, such as the brain cortex and liver. By comparing palmitoleamide hydrolysis rates in FAAH-knockout versus FAAH-2-knockout models, or in the presence of isoform-selective inhibitors, investigators can deconvolute the relative contributions of each enzyme to overall fatty acid amide clearance in specific physiological or pathological states [1].

PPAR-α Tool Compound for Structure-Activity Studies Independent of Ethanolamine Head Group Effects

As a primary fatty acid amide that activates PPAR-α [1], palmitoleamide provides a structurally simplified scaffold for interrogating the nuclear receptor's ligand-binding pocket requirements. Unlike the extensively studied ethanolamides PEA (C16:0 ethanolamide) and OEA (C18:1 ethanolamide)—which incorporate an ethanolamine moiety that may introduce additional hydrogen-bonding interactions or alter membrane partitioning—palmitoleamide's simple amide head group eliminates this variable [2]. This structural clarity makes palmitoleamide the preferred reference compound for defining the minimal pharmacophore required for PPAR-α activation by fatty acid amides and for benchmarking novel synthetic PPAR-α agonists against a pure acyl chain determinant [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoleamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.